3-(5-Bromopyridin-3-yl)phenol
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Overview
Description
3-(5-Bromopyridin-3-yl)phenol is an organic compound with the molecular formula C11H8BrNO. It is a brominated derivative of pyridine and phenol, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a hydroxyl group at the phenyl ring.
Mechanism of Action
Mode of Action
The specific mode of action of 3-(5-Bromopyridin-3-yl)phenol is currently unknown due to the lack of direct research on this compound . Bromopyridinyl compounds are often used in suzuki-miyaura cross-coupling reactions , which suggests that they may interact with their targets through covalent bonding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-3-yl)phenol typically involves the bromination of 3-phenylpyridine followed by hydroxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. Subsequent hydroxylation can be achieved using various hydroxylating agents such as sodium hydroxide or other bases .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-3-yl)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Substitution Products: Various substituted phenols and pyridines.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-(5-Bromopyridin-3-yl)phenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Explored for its biological activity and potential therapeutic applications
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromopyridin-2-yl)phenol: Similar structure but with the bromine atom at the 2-position.
3-(5-Chloropyridin-3-yl)phenol: Chlorine atom instead of bromine.
3-(5-Fluoropyridin-3-yl)phenol: Fluorine atom instead of bromine
Uniqueness
3-(5-Bromopyridin-3-yl)phenol is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This positioning can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(5-bromopyridin-3-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-4-9(6-13-7-10)8-2-1-3-11(14)5-8/h1-7,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDAMDYGEXCZJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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